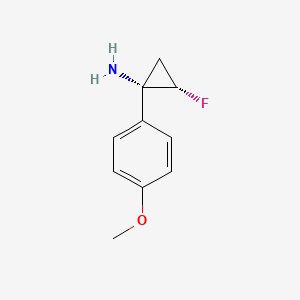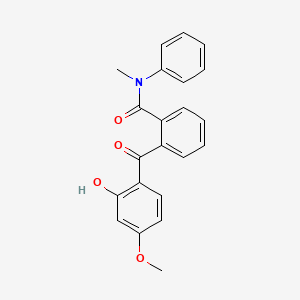
1-Ethenyl-4-(4-iodobutoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-4-(4-iodobutoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with an ethenyl group and a 4-iodobutoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-4-(4-iodobutoxy)benzene typically involves the following steps:
Formation of the 4-iodobutoxy group: This can be achieved by reacting 4-iodobutanol with a suitable base to form the corresponding alkoxide, which is then reacted with a benzyl halide to form the 4-iodobutoxybenzene.
Introduction of the ethenyl group: The ethenyl group can be introduced via a Heck reaction, where the 4-iodobutoxybenzene is reacted with an ethenyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-4-(4-iodobutoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodobutoxy group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or other oxygenated products.
Reduction Reactions: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under controlled conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile.
Oxidation Reactions: Products include epoxides or diols.
Reduction Reactions: Products include the ethyl derivative of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-4-(4-iodobutoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways involving iodine-containing compounds.
Industry: Used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 1-Ethenyl-4-(4-iodobutoxy)benzene depends on the specific reactions it undergoes. For example:
Substitution Reactions: The iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it was attached.
Oxidation Reactions: The ethenyl group undergoes electrophilic addition of oxygen species, leading to the formation of epoxides or diols.
Reduction Reactions: The ethenyl group is hydrogenated to form the ethyl derivative.
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-4-(4-iodobutoxy)benzene can be compared with other similar compounds such as:
1-Ethenyl-4-(4-bromobutoxy)benzene: Similar structure but with a bromine atom instead of iodine. The iodine atom in this compound makes it more reactive in nucleophilic substitution reactions.
1-Ethenyl-4-(4-chlorobutoxy)benzene: Similar structure but with a chlorine atom instead of iodine. The larger size and higher reactivity of iodine make this compound more suitable for certain applications.
1-Ethenyl-4-(4-fluorobutoxy)benzene: Similar structure but with a fluorine atom instead of iodine. Fluorine’s high electronegativity and small size give it different chemical properties compared to iodine.
Eigenschaften
CAS-Nummer |
873932-35-5 |
|---|---|
Molekularformel |
C12H15IO |
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
1-ethenyl-4-(4-iodobutoxy)benzene |
InChI |
InChI=1S/C12H15IO/c1-2-11-5-7-12(8-6-11)14-10-4-3-9-13/h2,5-8H,1,3-4,9-10H2 |
InChI-Schlüssel |
OQRFVSUEZMXVCW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)OCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)
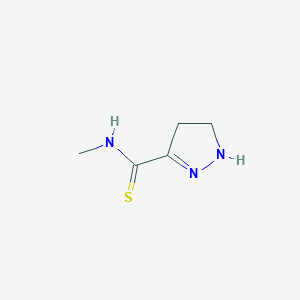
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)
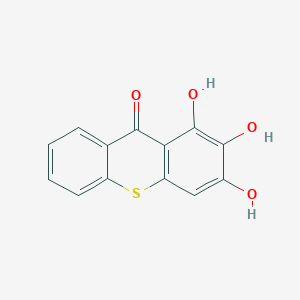

![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
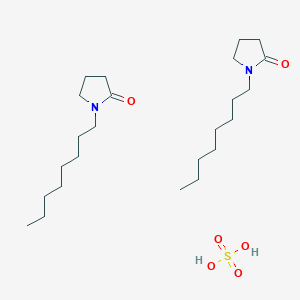
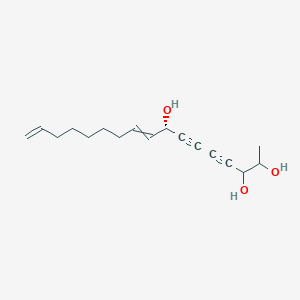
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)
![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
